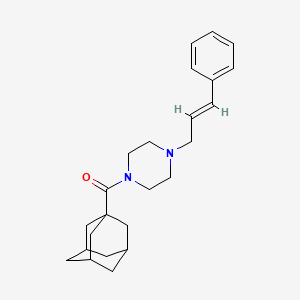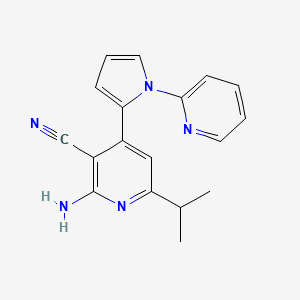![molecular formula C18H22N4O3 B5361064 {1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5361064.png)
{1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid, commonly known as MIDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIDA is a versatile molecule that can be used as a protecting group for amines and carboxylic acids, as well as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of MIDA is not well understood. However, it is believed that MIDA acts as a protecting group by forming a stable complex with the amine or carboxylic acid functional group. This complex protects the functional group from unwanted reactions during organic synthesis. The MIDA protecting group can be easily removed under mild conditions, allowing for the recovery of the original amine or carboxylic acid functional group.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of MIDA. However, studies have shown that MIDA is non-toxic and does not exhibit any significant cytotoxicity. MIDA has been used in the preparation of functionalized nanoparticles for drug delivery applications, indicating its potential use in biomedicine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MIDA as a protecting group offers several advantages for lab experiments. MIDA is easily removable under mild conditions, allowing for the recovery of the original functional group. MIDA is also stable and does not undergo unwanted reactions during organic synthesis. However, the use of MIDA as a protecting group may result in the formation of unwanted by-products, which can complicate the purification process.
Orientations Futures
There are numerous future directions for the use of MIDA in scientific research. MIDA can be used in the preparation of functionalized nanoparticles for drug delivery and imaging applications. Furthermore, MIDA can be used as a catalyst in various organic reactions, including cross-coupling reactions and C-H activation. The development of new and efficient methods for the synthesis of MIDA and its derivatives is also an area of future research. Additionally, the use of MIDA in biomedicine and materials science is an exciting area of research that holds great promise for the future.
Conclusion
In conclusion, {1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid, commonly known as MIDA, is a versatile molecule that has found numerous applications in scientific research. The synthesis of MIDA is a relatively simple and efficient process that can be carried out on a large scale. MIDA can be used as a protecting group for amines and carboxylic acids, as well as a building block for the synthesis of complex organic molecules. The use of MIDA in biomedicine and materials science is an exciting area of research that holds great promise for the future.
Méthodes De Synthèse
The synthesis of MIDA involves the reaction of 1,4-diazepane-6-carboxylic acid with 5-methyl-2-phenyl-4-formyl imidazole in the presence of a suitable base. The resulting product is then treated with acetic anhydride to obtain {1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid. The synthesis of MIDA is a relatively simple and efficient process that can be carried out on a large scale.
Applications De Recherche Scientifique
MIDA has found numerous applications in scientific research. It is commonly used as a protecting group for amines and carboxylic acids in organic synthesis. MIDA can be easily removed under mild conditions, making it a useful tool for the synthesis of complex organic molecules. MIDA has also been used in the preparation of functionalized nanoparticles for drug delivery and imaging applications. Furthermore, MIDA has been used as a catalyst in various organic reactions, including cross-coupling reactions and C-H activation.
Propriétés
IUPAC Name |
2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-16(21-17(20-12)14-5-3-2-4-6-14)18(25)22-8-7-19-10-13(11-22)9-15(23)24/h2-6,13,19H,7-11H2,1H3,(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZHICJENFMLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3CCNCC(C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5360983.png)
![N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5360986.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5360994.png)
![6-(2-hydroxyethyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5360995.png)
![4-(4-fluorobenzyl)-1-[(5-hydroxypyrazin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5360998.png)

amine hydrochloride](/img/structure/B5361008.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5361010.png)
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361018.png)

![[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5361043.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5361050.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]quinoline](/img/structure/B5361082.png)
